molecular formula C18H20FN3O2 B1503505 N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline CAS No. 509093-96-3

N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline

Cat. No.: B1503505
CAS No.: 509093-96-3
M. Wt: 329.4 g/mol
InChI Key: ICXGVQJZJFERDF-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a nitro group, and a piperidinylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of fluorophenyl and piperidinylmethyl groups through subsequent substitution reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitroso compounds or dinitro derivatives.

  • Reduction: Production of amino derivatives or hydroxylamines.

  • Substitution: Introduction of various functional groups leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: Biologically, N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine: In medicine, this compound has been explored for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial effects, which are valuable in drug discovery and development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(3-Chlorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline

  • N-(3-Bromophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline

  • N-(3-Methoxyphenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline

Uniqueness: N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methoxy counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-15-5-4-6-16(12-15)20-17-8-7-14(11-18(17)22(23)24)13-21-9-2-1-3-10-21/h4-8,11-12,20H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXGVQJZJFERDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)NC3=CC(=CC=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673764
Record name N-(3-Fluorophenyl)-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509093-96-3
Record name N-(3-Fluorophenyl)-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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